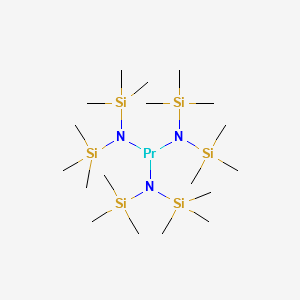

Praseodymium tris(hexamethyldisilazide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Praseodymium tris(hexamethyldisilazide) is a substance with the formula C18H54N3PrSi6 . It is a solid and belongs to the rare earth compound family . It is also known by other synonyms such as Praseodymium Hexamethyldisilazide, Tris[Bis(Trimethylsilyl)Amido]Praseodymium, and Praseodymium Tris[Bis(Trimethylsilyl)Amide] .

Synthesis Analysis

Praseodymium tris(hexamethyldisilazide) is used as a chemical intermediate . Alkali metal complexes of 1,1,1,3,3,3-hexamethyldisilazide (HMDS) are commonly employed reagents in synthesis due to their non-nucleophilic but Brønsted basic nature . They are used in a wide variety of chemical transformations .Molecular Structure Analysis

The molecular weight of Praseodymium tris(hexamethyldisilazide) is 622.06 . The structural chemistry of eleven donor complexes of the important Brønsted base potassium 1,1,1,3,3,3-hexamethyldisilazide (KHMDS) has been studied .Physical and Chemical Properties Analysis

Praseodymium tris(hexamethyldisilazide) is a solid substance . Its formula is C18H54N3PrSi6 . The molecular weight of Praseodymium tris(hexamethyldisilazide) is 622.06 .Safety and Hazards

Praseodymium tris(hexamethyldisilazide) is classified as a skin irritant and serious eye irritant . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . If it comes into contact with the skin or eyes, it is advised to wash with plenty of soap and water and seek medical advice if irritation occurs .

Mécanisme D'action

Mode of Action

The specific mode of action of Praseodymium tris(hexamethyldisilazide) is not well-documented. As an organometallic compound, it may participate in various chemical reactions, potentially acting as a catalyst, reactant, or ligand. The exact nature of these interactions would depend on the specific context of the reaction .

Result of Action

As a chemical intermediate, its primary role is likely in the synthesis of other compounds or in facilitating specific chemical reactions .

Action Environment

The action, efficacy, and stability of Praseodymium tris(hexamethyldisilazide) can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. Specific precautions should be taken to avoid dust formation and contact with skin and eyes .

Disclaimer: As with all research chemicals, appropriate safety measures should be taken when handling Praseodymium tris(hexamethyldisilazide), and it should only be used by trained professionals in a controlled laboratory setting .

Analyse Biochimique

Biochemical Properties

Praseodymium tris(hexamethyldisilazide) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form complexes with certain enzymes, thereby influencing their activity. For instance, it can interact with metalloproteins, which are proteins that contain a metal ion cofactor. The nature of these interactions often involves coordination bonds between the praseodymium ion and the active sites of the enzymes .

Cellular Effects

The effects of praseodymium tris(hexamethyldisilazide) on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways. Additionally, praseodymium tris(hexamethyldisilazide) can alter gene expression by binding to specific DNA sequences or interacting with transcription factors .

Molecular Mechanism

At the molecular level, praseodymium tris(hexamethyldisilazide) exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can form coordination complexes with various enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, praseodymium tris(hexamethyldisilazide) can influence gene expression by interacting with DNA or RNA molecules, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of praseodymium tris(hexamethyldisilazide) can change over time. This compound is known for its stability under certain conditions, but it can degrade when exposed to moisture or protic solvents. Long-term studies have shown that praseodymium tris(hexamethyldisilazide) can have lasting effects on cellular function, particularly in in vitro settings. These effects include sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of praseodymium tris(hexamethyldisilazide) vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, praseodymium tris(hexamethyldisilazide) can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on biological systems .

Metabolic Pathways

Praseodymium tris(hexamethyldisilazide) is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as those involved in the synthesis and degradation of biomolecules. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, praseodymium tris(hexamethyldisilazide) can influence the pathways related to lipid metabolism and energy production .

Transport and Distribution

Within cells and tissues, praseodymium tris(hexamethyldisilazide) is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within cells can affect its activity and function. For example, praseodymium tris(hexamethyldisilazide) may accumulate in certain organelles, such as the mitochondria, where it can influence metabolic processes .

Subcellular Localization

The subcellular localization of praseodymium tris(hexamethyldisilazide) is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, praseodymium tris(hexamethyldisilazide) may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and metabolic processes .

Propriétés

IUPAC Name |

tris[bis(trimethylsilyl)amino]praseodymium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H18NSi2.Pr/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXZLAYEUQFWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[Pr](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54N3PrSi6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)